3,20-Dioxopregn-4-en-17-yl hexanoate
Description
3,20-Dioxopregn-4-en-17-yl hexanoate, also known as hydroxyprogesterone caproate, is a synthetic progestogen derived from progesterone. Its chemical structure consists of a pregnane backbone (21 carbon atoms) with ketone groups at positions 3 and 20, and a hexanoate ester at position 17 . This esterification significantly enhances its lipophilicity, prolonging its duration of action by slowing release from intramuscular injection sites. Clinically, it is utilized as a long-acting progestin for preventing preterm birth and managing gynecological disorders .
Properties
IUPAC Name |
(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl) hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMWKUIIPQCAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859514 | |
| Record name | 3,20-Dioxopregn-4-en-17-yl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,20-Dioxopregn-4-en-17-yl hexanoate typically involves the esterification of 17α-hydroxyprogesterone with hexanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid . The process involves the following steps:
Starting Material: 17α-hydroxyprogesterone.
Esterification: Reaction with hexanoic acid in the presence of a catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification methods such as high-performance liquid chromatography (HPLC) and large-scale recrystallization .
Chemical Reactions Analysis
Types of Reactions
3,20-Dioxopregn-4-en-17-yl hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxyprogesterone derivatives, while reduction can produce alcohols from the ketone groups .
Scientific Research Applications
The search results contain information about compounds with similar names to "3,20-Dioxopregn-4-en-17-yl hexanoate," but not specifically about the applications of that exact compound. Based on the search results, here's what can be gathered:
-
Similar Compound Analysis:
- 4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate This compound can be analyzed using reverse phase (RP) HPLC with acetonitrile, water, and phosphoric acid as the mobile phase . For mass spectrometry, formic acid can replace phosphoric acid . The method is scalable and suitable for isolating impurities and pharmacokinetics .
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Related Compound Information:
- Hydroxyprogesterone caproate This is a synthetic steroid hormone similar to medroxyprogesterone acetate and megestrol acetate .
- Therapeutic treatment methods Compounds like 3β-hydroxy-16α-fluoro-17α-aminoandrost-5-ene may be used to treat conditions such as cystic fibrosis or neutropenia .
- DHEA (Dehydroepiandrosterone) DHEA has been shown to have weight optimizing and anti-carcinogenic effects, and it has been used clinically in Europe in conjunction with estrogen as an agent to reverse menopausal symptoms and also has been used in the treatment of manic depression, schizophrenia, and Alzheimer's disease .
- Ubiquinone Adequate ubiquinone levels have been found to be essential for maintaining proper cardiac function, and the administration of exogenous ubiquinone has recently been shown to have beneficial effect in patients with chronic heart failure .
- Chemical Identifiers for Hydroxyprogesterone Caproate :
- GHS Classification :
Mechanism of Action
The mechanism of action of 3,20-Dioxopregn-4-en-17-yl hexanoate involves its interaction with progesterone receptors in the body. It mimics the effects of natural progesterone, regulating various physiological processes such as menstrual cycles and pregnancy maintenance . The compound binds to progesterone receptors, activating them and influencing gene expression and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Ester Groups
The pharmacological profile of hydroxyprogesterone caproate is influenced by its hexanoate ester. Substituting this ester with shorter chains or modifying the steroid backbone alters solubility, bioavailability, and therapeutic applications. Key analogs include:
3,20-Dioxopregn-4-en-17-yl acetate (Hydroxyprogesterone acetate)
- Molecular Formula : C₂₃H₃₂O₄
- Ester Group : Acetate (C₂H₃O₂)
- Molecular Weight : 372.5 g/mol
- Properties : The shorter acetate ester reduces lipophilicity, leading to faster systemic clearance. It is used in short-acting hormonal therapies, such as menstrual cycle regulation .
Medroxyprogesterone Acetate (6-Methyl-3,20-dioxopregn-4-en-17-yl acetate)
- Molecular Formula : C₂₄H₃₄O₄
- Ester Group : Acetate
- Molecular Weight : 386.5 g/mol
- Properties : Addition of a methyl group at C6 enhances progestogenic activity and stability. Widely employed in contraceptives and oncology (e.g., endometrial cancer) due to prolonged action compared to hydroxyprogesterone acetate .
16-Methylene-3,20-dioxopregn-4-en-17-yl acetate
Analogs with Different Steroid Backbones
3-Oxoandrost-4-en-17-yl hexanoate
- Molecular Formula : C₂₅H₃₈O₃
- Backbone : Androstane (19 carbon atoms)
- Properties: The androstane backbone confers androgen receptor affinity, making it relevant in androgen pathway research. Its hexanoate ester extends half-life, similar to hydroxyprogesterone caproate .
Comparative Data Table
Pharmacokinetic and Functional Insights
- Ester Chain Length: Hexanoate esters (6 carbons) increase lipophilicity, enabling sustained release from depot injections. Acetate esters (2 carbons) result in quicker absorption and shorter half-lives .
- Backbone Modifications: The pregnane backbone in hydroxyprogesterone caproate ensures high progestogenic activity, whereas androstane derivatives (e.g., 3-oxoandrost-4-en-17-yl hexanoate) shift activity toward androgen receptors .
- Clinical Relevance : Hydroxyprogesterone caproate’s extended half-life (~7–9 days) makes it preferable for prenatal care, while medroxyprogesterone acetate’s stability allows monthly dosing in contraceptives .
Biological Activity
3,20-Dioxopregn-4-en-17-yl hexanoate, commonly known as hydroxyprogesterone caproate, is a synthetic progestin derived from progesterone. It is primarily used in clinical settings for various therapeutic purposes, including the prevention of preterm birth and hormone replacement therapy. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₈O₄ |
| Molecular Weight | 320.43 g/mol |
| CAS Number | 630-56-8 |
| IUPAC Name | This compound |
Hydroxyprogesterone caproate functions primarily by binding to progesterone receptors in target tissues. This interaction induces various physiological responses that are crucial for maintaining pregnancy and regulating menstrual cycles. The compound's mechanism can be summarized as follows:
- Receptor Binding : Hydroxyprogesterone caproate binds to the progesterone receptor, leading to receptor activation.
- Gene Expression Modulation : The activated receptor complex translocates to the nucleus, where it influences the transcription of target genes involved in reproductive processes.
- Inhibition of Uterine Contractions : By promoting uterine quiescence, it reduces the risk of preterm labor.
Therapeutic Applications
- Prevention of Preterm Birth : Hydroxyprogesterone caproate is indicated for women with a history of spontaneous preterm births. Clinical studies have demonstrated its efficacy in reducing the incidence of preterm delivery by approximately 33% when administered during the second trimester .
- Hormonal Regulation : It is also used in hormone replacement therapy for menopausal women to alleviate symptoms associated with estrogen therapy and prevent endometrial hyperplasia .
Pharmacokinetics
Hydroxyprogesterone caproate exhibits unique pharmacokinetic properties:
- Absorption : Following intramuscular injection, the drug is absorbed slowly, allowing for sustained therapeutic effects over time.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4), with a half-life ranging from 16 days .
- Elimination : Approximately 50% of metabolites are excreted via feces and 30% via urine .
Case Studies and Research Findings
Several studies have investigated the biological activity and clinical efficacy of hydroxyprogesterone caproate:
- Clinical Trial on Preterm Birth Prevention :
- Long-term Effects on Child Development :
- Comparison with Other Progestins :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
